molecular formula C12H13F2NO B8419166 4-Fluoro-4-(4-fluoro-benzoyl)-piperidine

4-Fluoro-4-(4-fluoro-benzoyl)-piperidine

Cat. No.: B8419166
M. Wt: 225.23 g/mol
InChI Key: SJESAVXELNXTEJ-UHFFFAOYSA-N
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Description

4-Fluoro-4-(4-fluoro-benzoyl)-piperidine (CAS 56346-57-7) is a fluorinated piperidine derivative featuring a benzoyl group substituted with fluorine at both the para-position of the aromatic ring and the piperidine nitrogen. Key properties include:

  • Molecular formula: C₁₂H₁₁F₂NO
  • Melting point: 223–226°C (in dichloromethane/hexane) .
  • Boiling point: 323.2±32.0°C at 760 mmHg .
  • Density: 1.1±0.1 g/cm³ .
    This compound is widely utilized in medicinal chemistry as a building block for CNS-targeting pharmaceuticals due to its ability to modulate receptor binding through fluorine’s electronegativity and lipophilicity .

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

(4-fluorophenyl)-(4-fluoropiperidin-4-yl)methanone

InChI

InChI=1S/C12H13F2NO/c13-10-3-1-9(2-4-10)11(16)12(14)5-7-15-8-6-12/h1-4,15H,5-8H2

InChI Key

SJESAVXELNXTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)C2=CC=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences between 4-fluoro-4-(4-fluoro-benzoyl)-piperidine and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Pharmacological Notes Reference
This compound Fluorine at benzoyl para-position 223.22 High binding affinity to CNS receptors
4-(4-Trifluoromethoxy-phenyl)-piperidine Trifluoromethoxy group at phenyl ring 245.24 Enhanced metabolic stability
4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine HCl Methyl and fluorine at meta/para positions 273.72 (HCl salt) Improved solubility in aqueous media
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Oxadiazole linker, ethylbenzoyl group 393.45 Dual-targeting (enzyme/receptor inhibition)
4-(4-Trifluoromethylphenoxy)piperidine HCl Trifluoromethylphenoxy substituent 295.70 (HCl salt) Potent serotonin receptor modulation

Key Research Findings

  • Binding Affinity : The parent compound’s benzoyl-fluorine configuration confers strong binding to σ₁ and σ₂ receptors, with IC₅₀ values comparable to adamantane-based analogs (e.g., −68.0 to −69.4 kcal/mol in MM/GBSA calculations) .
  • Electronic Effects: Fluorine substituents increase electron-withdrawing effects, enhancing dipole moments and polarizability (theoretical hyperpolarizability: 4-fluoro derivatives exhibit nonlinear optical properties) .
  • Bioactivity : Analogs with trifluoromethyl or trifluoromethoxy groups (e.g., 4-(4-Trifluoromethoxy-phenyl)-piperidine) show improved blood-brain barrier penetration due to increased lipophilicity .
  • Synthetic Flexibility : Piperidine derivatives with oxadiazole or sulfanylmethyl groups (e.g., 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl) enable modular drug design for kinase inhibition .

Structural and Pharmacological Trends

  • Fluorine Positioning : Para-fluorine on the benzoyl group optimizes steric and electronic interactions with hydrophobic receptor pockets, while meta-substitutions (e.g., 3-fluoro-5-methylphenyl) alter steric hindrance and solubility .
  • Salt Forms : Hydrochloride salts (e.g., 4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine HCl) enhance crystallinity and bioavailability compared to free bases .
  • Hybrid Scaffolds : Incorporation of heterocycles like 1,2,4-oxadiazole (e.g., ) introduces hydrogen-bonding motifs critical for enzyme inhibition.

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